Cas no 2287343-75-1 (5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazole-3-carboxylic acid)

5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazole-3-carboxylic acid is a protected amino acid derivative featuring a 1,2-oxazole (isoxazole) core functionalized with an Fmoc-protected amine and a carboxylic acid group. This compound is particularly useful in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine, enabling selective deprotection under mild basic conditions. The isoxazole moiety offers structural diversity and potential bioactivity, making it valuable in medicinal chemistry and drug discovery. Its carboxylic acid functionality allows for further conjugation or coupling reactions. The product is characterized by high purity and stability, ensuring reliable performance in synthetic applications.
5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazole-3-carboxylic acid structure
2287343-75-1 structure
商品名:5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazole-3-carboxylic acid
CAS番号:2287343-75-1
MF:C19H14N2O5
メガワット:350.324864864349
MDL:MFCD32832733
CID:5611375
PubChem ID:165737780

5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-814150
    • 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazole-3-carboxylic acid
    • 2287343-75-1
    • 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazole-3-carboxylic acid
    • MDL: MFCD32832733
    • インチ: 1S/C19H14N2O5/c22-18(23)16-9-17(26-21-16)20-19(24)25-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-9,15H,10H2,(H,20,24)(H,22,23)
    • InChIKey: CLJGNGFRDXEDCJ-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1=CC(C(=O)O)=NO1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 350.09027155g/mol
  • どういたいしつりょう: 350.09027155g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 520
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 102Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-814150-1.0g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazole-3-carboxylic acid
2287343-75-1 95.0%
1.0g
$1543.0 2025-02-21
Enamine
EN300-814150-0.05g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazole-3-carboxylic acid
2287343-75-1 95.0%
0.05g
$1296.0 2025-02-21
Enamine
EN300-814150-10g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazole-3-carboxylic acid
2287343-75-1
10g
$6635.0 2023-09-02
Enamine
EN300-814150-2.5g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazole-3-carboxylic acid
2287343-75-1 95.0%
2.5g
$3025.0 2025-02-21
Enamine
EN300-814150-0.1g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazole-3-carboxylic acid
2287343-75-1 95.0%
0.1g
$1357.0 2025-02-21
Enamine
EN300-814150-0.25g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazole-3-carboxylic acid
2287343-75-1 95.0%
0.25g
$1420.0 2025-02-21
Enamine
EN300-814150-0.5g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazole-3-carboxylic acid
2287343-75-1 95.0%
0.5g
$1482.0 2025-02-21
Enamine
EN300-814150-10.0g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazole-3-carboxylic acid
2287343-75-1 95.0%
10.0g
$6635.0 2025-02-21
Enamine
EN300-814150-5.0g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazole-3-carboxylic acid
2287343-75-1 95.0%
5.0g
$4475.0 2025-02-21
Enamine
EN300-814150-1g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazole-3-carboxylic acid
2287343-75-1
1g
$1543.0 2023-09-02

5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazole-3-carboxylic acid 関連文献

5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazole-3-carboxylic acidに関する追加情報

Introduction to 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazole-3-carboxylic Acid (CAS No: 2287343-75-1)

5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazole-3-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2287343-75-1, belongs to a class of molecules that exhibit promising biological activities. The structural framework of this compound incorporates several key functional groups, including an oxazole ring and a fluorenylmethoxycarbonyl moiety, which contribute to its unique chemical properties and potential therapeutic applications.

The oxazole ring is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. This moiety is well-known for its presence in numerous bioactive natural products and pharmaceuticals, often contributing to the molecule's stability and bioavailability. In contrast, the fluorenylmethoxycarbonyl group, commonly abbreviated as Fmoc, is a protecting group frequently used in peptide synthesis. Its stability under mild conditions makes it an excellent choice for protecting amino groups during synthetic processes.

The combination of these structural elements in 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazole-3-carboxylic acid suggests potential applications in drug discovery and development. Specifically, the presence of the Fmoc group indicates that this compound could be used as a building block in the synthesis of more complex peptides or as a precursor in the development of novel therapeutic agents.

In recent years, there has been growing interest in oxazole derivatives due to their diverse biological activities. These compounds have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in the oxazole ring allows for interactions with various biological targets, making it a versatile scaffold for drug design. For instance, studies have demonstrated that oxazole-containing compounds can inhibit enzymes involved in cancer cell proliferation and induce apoptosis.

The fluorenylmethoxycarbonyl group not only provides stability during synthetic processes but also enhances the solubility and bioavailability of the compound. This makes it particularly useful in pharmaceutical applications where these properties are crucial for effective drug delivery. Furthermore, the fluorene moiety itself has been investigated for its potential use in materials science and optoelectronics due to its fluorescence properties.

The synthesis of 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazole-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the oxazole core through cyclocondensation reactions. Subsequent steps involve functionalization of the amino group with the Fmoc protecting group, followed by carboxylation at the third position of the oxazole ring.

The importance of this compound is further underscored by its potential applications in medicinal chemistry. Researchers are exploring its use as a scaffold for designing new drugs that target specific diseases. For example, modifications to the fluorenylmethoxycarbonyl group could alter the pharmacokinetic properties of the compound, making it more suitable for oral administration or targeted delivery to specific tissues.

In addition to its pharmaceutical applications, 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazole-3-carboxylic acid may find utility in other areas such as agrochemicals or material science. The unique combination of functional groups makes it a versatile molecule that can be further modified to suit different industrial needs.

The ongoing research into this compound highlights its significance in modern chemistry and pharmacology. As new synthetic methods are developed and our understanding of biological systems deepens, compounds like 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazole-3-carboxylic acid are likely to play an increasingly important role in the discovery and development of new therapies.

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